1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c17-13-6-8-14(9-7-13)23-15(20-21-22-23)11-19-16(24)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVXFNOIKCXMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Protocol
- Reagents : 4-Fluorophenylacetonitrile (1.0 eq), sodium azide (1.2 eq), ammonium chloride (1.5 eq).
- Conditions : Reflux in DMF at 120°C for 12–24 hours.
- Product : 5-(4-Fluorobenzyl)-1H-tetrazole (yield: 85–92%).
Key Analysis :
- The reaction proceeds via Huisgen cycloaddition, favored by polar aprotic solvents.
- Methylation of the tetrazole at N1 is achieved using methyl iodide (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 6 hours.
Amination of Tetrazole-Methyl Intermediate
The methylene bridge adjacent to the tetrazole is functionalized to introduce an amine group.
Bromination-Amination Sequence
Bromination :
Amination :
Key Analysis :
Urea Bond Formation
The urea linkage is constructed via two primary strategies:
Isocyanate-Mediated Coupling
- Step 1 : Generate benzyl isocyanate in situ from benzylamine (1.0 eq) and triphosgene (0.33 eq) in anhydrous DCM at 0°C.
- Step 2 : React with (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine (1.0 eq) in THF at 25°C for 6 hours.
- Product : Yield 82–88%, purity >95% (HPLC).
Advantages : High atom economy; minimal byproducts.
Carbodiimide Coupling
- Reagents : Benzylamine (1.0 eq), tetrazole-methyl amine (1.0 eq), 1,1'-carbonyldiimidazole (CDI, 1.2 eq).
- Conditions : Anhydrous THF, N₂ atmosphere, 25°C for 12 hours.
- Product : Yield 75–80%, requires column chromatography (SiO₂, EtOAc/hexane).
Key Analysis :
Alternative Routes
Reductive Amination
Solid-Phase Synthesis
- Support : Wang resin-functionalized benzylamine.
- Steps : Sequential coupling with tetrazole-methyl isocyanate, cleavage with TFA.
- Product : Purity >90%, scalable for combinatorial libraries.
Optimization and Challenges
Yield-Enhancing Strategies
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five urea-tetrazole derivatives from , focusing on structural features, physicochemical properties, and inferred biological implications.
Table 1: Comparative Analysis of Urea-Tetrazole Derivatives
Key Observations:
Structural Flexibility : The target compound’s methylene linker between the tetrazole and urea groups provides conformational flexibility, unlike the rigid phenyl-tetrazole backbone in compounds 1–5 . This may influence binding modes to biological targets.
Substituent Effects: Fluorine vs. Di-fluorination (Cmpd 2): The 2,4-difluorophenyl group in Cmpd 2 correlates with a higher melting point (268–270°C), suggesting enhanced crystallinity due to symmetry . Trifluoromethyl (Cmpd 5): The CF3 group in Cmpd 5 contributes to strong electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme active sites .
Synthetic Efficiency: Yields vary significantly (56–98%), with halogenated derivatives (e.g., Cmpd 3, 90%) showing higher efficiency compared to di-fluorinated analogs (Cmpd 2, 66%) .
Structural and Analytical Methodology
The crystallographic data for analogs in were likely refined using SHELXL (), a program renowned for small-molecule structure determination. This ensures high confidence in reported melting points and hydrogen-bonding patterns . For the target compound, analogous use of SHELX software would validate its conformation and intermolecular interactions.
Biological Activity
1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, a synthetic compound, has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzyl group, a fluorophenyl moiety, and a tetrazole ring, which contribute to its diverse pharmacological properties. The following sections summarize its biological activity based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : 1-benzyl-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
- Molecular Formula : C₁₆H₁₅FN₆O
- Molecular Weight : 326.33 g/mol
- CAS Number : 897624-15-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity
- Recent studies have shown that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the modulation of specific enzyme activities or receptor interactions.
- Case Study : In vitro tests demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values were reported as follows:
Cell Line IC50 (µM) A549 2.4 HepG2 3.8 MCF-7 5.1
-
Enzyme Inhibition
- The compound has been investigated for its potential as an enzyme inhibitor. It may interact with enzymes involved in cancer progression or other diseases.
- Mechanism of Action : Binding to the active site of enzymes, thereby inhibiting their function and leading to reduced cellular proliferation.
-
Antimicrobial Properties
- Preliminary studies suggest that this compound also possesses antimicrobial activity, potentially making it useful in treating infections.
- The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzyl isocyanate with 1-(4-fluorophenyl)-1H-tetrazole under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran with bases such as triethylamine to facilitate the reaction.
Mechanism Studies
Research has focused on elucidating the interaction between this compound and various biological targets:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-benzyl-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves coupling a benzyl isocyanate with a tetrazole-containing intermediate. For example, the tetrazole ring is first synthesized via [3+2] cycloaddition between sodium azide and nitriles under acidic conditions . Urea formation is achieved by reacting the tetrazole intermediate with benzyl isocyanate in anhydrous DMF at 60–80°C. Yield optimization requires strict control of stoichiometry, solvent purity, and reaction time. Techniques like continuous flow synthesis and automated reaction monitoring (e.g., TLC or HPLC) are recommended for reproducibility .
Q. How is the structural identity of this compound confirmed in experimental settings?
- Methodology : Structural confirmation relies on a combination of:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl groups) .
- IR spectroscopy : Peaks at ~1650 cm (urea C=O stretch) and ~1250 cm (tetrazole C-N stretch) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 367.14) .
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) is employed .
Q. What preliminary biological assays are used to screen this compound for activity?
- Methodology : Initial screening includes:
- Receptor binding assays : Testing affinity for targets like orexin receptors (common for urea-tetrazole hybrids) using radioligand displacement .
- Enzyme inhibition studies : Assays against kinases or proteases, with IC determination via fluorometric or colorimetric methods .
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293, HepG2) to assess baseline toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and bioactivity data for this compound?
- Methodology : Contradictions often arise from polymorphic forms or solvent-dependent aggregation. Strategies include:
- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Computational modeling : Molecular dynamics simulations to predict solvation effects and aggregation tendencies .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodology : Modifications to the benzyl or tetrazole moieties can reduce CYP450-mediated oxidation. For example:
- Deuterium incorporation : Replacing labile hydrogen atoms in the benzyl group with deuterium .
- Steric shielding : Introducing bulky substituents (e.g., trifluoromethyl groups) near metabolic hotspots .
- Prodrug approaches : Masking the urea group with enzymatically cleavable protecting groups .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?
- Methodology : Systematic SAR requires:
- Fragment-based design : Synthesizing analogs with variations in the benzyl (e.g., halogenated, alkylated) and tetrazole (e.g., 1H vs. 2H tautomers) groups .
- 3D-QSAR modeling : Using CoMFA (Comparative Molecular Field Analysis) to correlate substituent effects with activity .
- Crystallographic data : Leveraging X-ray structures of target-ligand complexes to guide rational modifications .
Data Contradiction and Validation
Q. How should researchers address discrepancies in crystallographic data versus computational docking results?
- Methodology : Discrepancies often stem from flexible binding pockets or solvent effects. Validate via:
- Multi-conformational docking : Account for protein flexibility using software like AutoDock Vina or Glide .
- Cryo-EM or neutron diffraction : Higher-resolution techniques to resolve ambiguous electron density .
- Mutagenesis studies : Validate binding hypotheses by testing activity against mutant receptors .
Experimental Design Challenges
Q. What experimental controls are critical for in vivo studies of this compound?
- Methodology : Essential controls include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
